molecular formula C36H57NO4 B12408127 (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-(piperidine-1-carbonyloxy)-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-(piperidine-1-carbonyloxy)-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

Cat. No.: B12408127
M. Wt: 567.8 g/mol
InChI Key: SWSYSKDQWQIXIA-KTQFYHDFSA-N
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Description

The compound (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-(piperidine-1-carbonyloxy)-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid is a complex organic molecule It belongs to the class of polycyclic compounds and is characterized by its intricate structure, which includes multiple chiral centers and a variety of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The general synthetic route may include:

    Formation of the core structure: This involves the construction of the hexadecahydrocyclopenta[a]chrysene skeleton through a series of cyclization reactions.

    Functional group modifications: Introduction of the piperidine-1-carbonyloxy and prop-1-en-2-yl groups through nucleophilic substitution and addition reactions.

    Final modifications: Introduction of the carboxylic acid group and final adjustments to the stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of multiple methyl groups and double bonds makes it susceptible to oxidation reactions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or other derivatives.

    Substitution: The piperidine-1-carbonyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Similar polycyclic structure but different functional groups.

    Steroids: Share the cyclopenta[a]phenanthrene core but differ in functionalization.

    Terpenoids: Similar in having multiple chiral centers and complex structures.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and stereochemistry, which could confer unique properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C36H57NO4

Molecular Weight

567.8 g/mol

IUPAC Name

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-(piperidine-1-carbonyloxy)-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

InChI

InChI=1S/C36H57NO4/c1-23(2)24-13-18-36(30(38)39)20-19-34(6)25(29(24)36)11-12-27-33(5)16-15-28(41-31(40)37-21-9-8-10-22-37)32(3,4)26(33)14-17-35(27,34)7/h24-29H,1,8-22H2,2-7H3,(H,38,39)/t24-,25+,26-,27+,28-,29+,33-,34+,35+,36-/m0/s1

InChI Key

SWSYSKDQWQIXIA-KTQFYHDFSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)N6CCCCC6)C)C(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)N6CCCCC6)C)C(=O)O

Origin of Product

United States

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